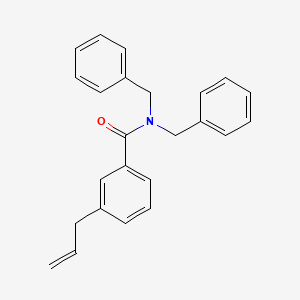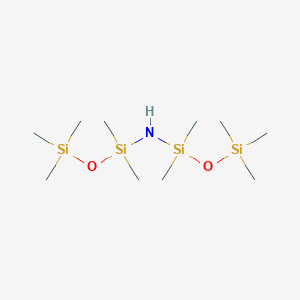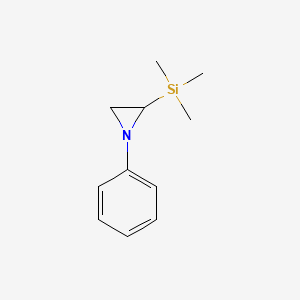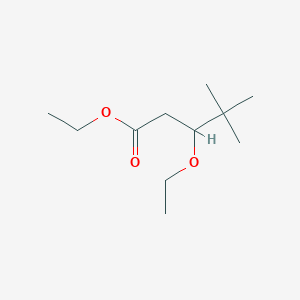![molecular formula C7H9N3O2 B14277541 6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one CAS No. 124928-61-6](/img/structure/B14277541.png)
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one is a bicyclic compound that belongs to the class of pyrimido[4,5-c][1,2]oxazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one typically involves multicomponent condensation reactions. One common method includes the reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Another approach involves the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes . These reactions can be carried out under solvent-free and microwave irradiation conditions to enhance the reaction rate and yield .
Industrial Production Methods
The use of microwave irradiation and solvent-free conditions can be particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimido[4,5-c][1,2]oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the ring structure .
Aplicaciones Científicas De Investigación
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antioxidant, and antihypertensive agent.
Biological Research: It acts as an inhibitor for cAMP-phosphodiesterase platelets and supports adenosine inhibition of thrombocytopenia.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, preventing the absorption of vascular and blood cells . It also supports adenosine inhibition of thrombocytopenia and strengthens PGI2 anti-aggregation activity . These actions contribute to its potential therapeutic effects in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and exhibit similar biological activities, including anticancer and antioxidant properties.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with comparable chemical and biological properties.
Uniqueness
6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one is unique due to its specific substitution pattern and the presence of the oxazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
124928-61-6 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
6-methyl-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-5-2-3-12-9-6(5)8-7(10)11/h4H,2-3H2,1H3,(H,8,9,11) |
Clave InChI |
HHQSKAUVGFQTCK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2CCONC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


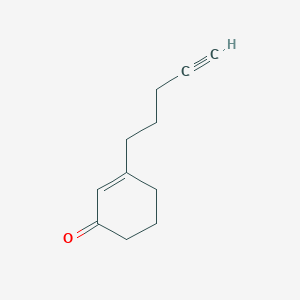

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
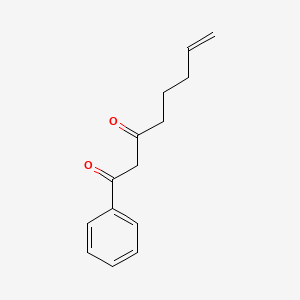
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
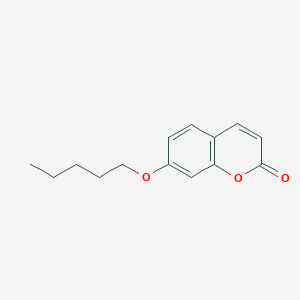
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
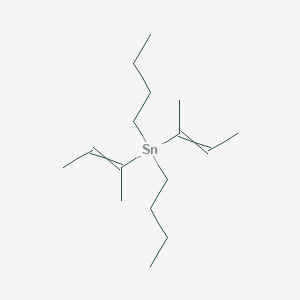
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
